molecular formula C16H19NO B1279412 2-(Benzyl(methyl)amino)-1-phenylethanol CAS No. 29194-04-5

2-(Benzyl(methyl)amino)-1-phenylethanol

Cat. No.: B1279412
CAS No.: 29194-04-5
M. Wt: 241.33 g/mol
InChI Key: STCYDMAVKVKJBI-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-1-phenylethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a benzyl group, a methyl group, and a phenylethanol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Scientific Research Applications

2-(Benzyl(methyl)amino)-1-phenylethanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol can be achieved through several synthetic routes. One common method involves the reductive amination of benzyl methyl ketone with phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method employed for large-scale synthesis. This method allows for the selective reduction of the imine intermediate to the corresponding amino alcohol .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-1-phenylethanol
  • 2-(Methylamino)-1-phenylethanol
  • 2-(Phenylamino)-1-phenylethanol

Uniqueness

2-(Benzyl(methyl)amino)-1-phenylethanol is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced reactivity and selectivity in certain chemical reactions .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCYDMAVKVKJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440400
Record name 2-(benzyl(methyl)amino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29194-04-5
Record name 2-(benzyl(methyl)amino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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